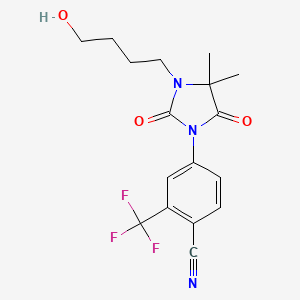

RU 58841

Cat. No. B1680188

M. Wt: 369.34 g/mol

InChI Key: ARBYGDBJECGMGA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06107488

Procedure details

300 ml of dimethylformamide and 100 g of the product of Example 3 are introduced at 20°/22° C. and the reaction medium is maintained under agitation at this temperature for approximately 5 minutes then 98.5 g of 4-bromobutyl acetate then 20 g of soda are added and the whole is maintained under agitation and under a nitrogen atmosphere at +20°/+22° C. for approximately 22 hours. While maintaining agitation, at this temperature, 20 g of soda is added then over approximately 5 minutes 400 ml of methanol is added and the whole is maintained in this way for 1 hour. While leaving the temperature to rise, 500 ml of demineralized water at +20° C. is introduced under agitation, then the reaction medium is placed under agitation, 500 ml of demineralized water is added at +20° C. and the whole is maintained under agitation for 1 hour at 25°/30° C., then cooled down under agitation to +0°/+5° C., and maintained for 2 hours, followed by separating, washing with 4×100 ml of demineralized water and drying. Purification is carried out by adding 696 ml of methylene chloride at 20°/22° C. and washing with 3×232 ml of demineralized water then drying, 5.8 g of supra black is added, the medium is maintained under agitation at 20°±2° C. for 2 hours followed by filtering and rinsing with 2×116 ml of methylene chloride. After concentrating under agitation, 116 ml of denat. ethanol toluene is added at 20° C. then 174 ml of demineralized water is added. The reaction medium is cooled down under agitation to 20°/22° C., maintained under agiatation for 2 hours at this temperature then cooled down to 0°±2° C. and maintained for 1 hour under these conditions, followed by separating, washing with 2×58 ml of ethanol with 50% water at 0°/+2° C. and drying. In this way 111.5 g of expected product (white powder) is obtained. M.p.=102° C.

Name

Identifiers

|

REACTION_CXSMILES

|

CN(C)C=O.[CH3:6][C:7]1([CH3:26])[C:11](=[O:12])[N:10]([C:13]2[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[C:15]([C:21]([F:24])([F:23])[F:22])[CH:14]=2)[C:9](=[O:25])[NH:8]1.C([O:30][CH2:31][CH2:32][CH2:33][CH2:34]Br)(=O)C.CO>O>[CH3:6][C:7]1([CH3:26])[C:11](=[O:12])[N:10]([C:13]2[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[C:15]([C:21]([F:24])([F:22])[F:23])[CH:14]=2)[C:9](=[O:25])[N:8]1[CH2:34][CH2:33][CH2:32][CH2:31][OH:30]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(NC(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

98.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCCCCBr

|

Step Three

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction medium is maintained under agitation at this temperature for approximately 5 minutes

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the whole is maintained under agitation and under a nitrogen atmosphere at +20°/+22° C. for approximately 22 hours

|

|

Duration

|

22 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While maintaining agitation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

at this temperature, 20 g of soda is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the whole is maintained in this way for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

While leaving the temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at +20° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled down under agitation to +0°/+5° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by separating

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with 4×100 ml of demineralized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 696 ml of methylene chloride at 20°/22° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with 3×232 ml of demineralized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then drying

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

5.8 g of supra black is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the medium is maintained under agitation at 20°±2° C. for 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtering

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing with 2×116 ml of methylene chloride

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After concentrating under agitation, 116 ml of denat

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ethanol toluene is added at 20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

174 ml of demineralized water is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction medium is cooled down under agitation to 20°/22° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained under agiatation for 2 hours at this temperature

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled down to 0°±2° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained for 1 hour under these conditions

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by separating

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with 2×58 ml of ethanol with 50% water at 0°/+2° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(N(C(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)CCCCO)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 111.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 89.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |